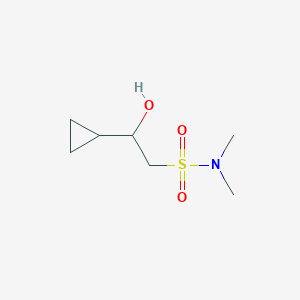![molecular formula C8H11NO3S2 B2865212 2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione CAS No. 338975-28-3](/img/structure/B2865212.png)
2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[Bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione” is a chemical substance with the molecular formula C8H11NO3S2 . It is also known by the synonyms “this compound” and "2-[bis(ethylsulfanyl)methyl]-4,5-dihydro-1,3-oxazole-4,5-dione" .
Molecular Structure Analysis
The molecular weight of “this compound” is 233.31 . The ChemSpider ID for this compound is 3056020 .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 233.31 . Unfortunately, other specific physical and chemical properties were not found in the retrieved data.Applications De Recherche Scientifique
Synthesis and Mechanistic Studies
1. Synthesis of 1,2,4-Dithiazolidine-3,5-diones
- The synthesis of 1,2,4-dithiazolidine-3,5-diones demonstrates the utility of related sulfur-containing heterocycles in serving as amino protecting groups for building blocks in peptide, glycopeptide, and PNA syntheses. This highlights the role of sulfur-containing compounds in facilitating complex organic syntheses (Barany et al., 2005).
2. Mechanistic Insights
- Studies on the reaction mechanisms involving sulfur-containing compounds provide valuable insights into the synthesis of dithiazolidine derivatives. Understanding these mechanisms aids in the development of new synthetic methodologies (Chen et al., 1996).
Catalytic and Material Applications
1. Cyclopropanation Reactions
- Bis(oxazoline)-copper complexes are used as catalysts in cyclopropanation reactions, illustrating the potential of oxazole derivatives in catalysis. Such complexes can be easily recovered and reused, offering a sustainable approach to catalysis (Burguete et al., 2000).
2. Electron Transport Layer for Polymer Solar Cells
- A novel n-type conjugated polyelectrolyte based on a similar structural framework has been synthesized for applications as an electron transport layer in inverted polymer solar cells, demonstrating the material science applications of oxazole derivatives (Hu et al., 2015).
Safety and Hazards
The safety information for “methyl 2- { [bis (ethylsulfanyl)methylidene]amino}acetate”, a similar compound, indicates that it has the following hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Orientations Futures
Propriétés
IUPAC Name |
2-[bis(ethylsulfanyl)methyl]-1,3-oxazole-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-3-13-8(14-4-2)6-9-5(10)7(11)12-6/h8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWHXJYYQPONHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=NC(=O)C(=O)O1)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2865133.png)
![1-[(4-fluorophenyl)methyl]-4-nitro-1H-imidazole](/img/structure/B2865134.png)

![2-(1-methyl-1H-indol-3-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2865137.png)


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide dioxalate](/img/structure/B2865140.png)

![Ethyl 3-(4-methylphenyl)-5-(naphthalene-2-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2865143.png)


